O-(furan-2-ylmethyl) ethanethioate
Description
Contextualization within Thioester Chemistry
Thioesters are a class of organosulfur compounds analogous to esters, where a sulfur atom replaces the ester oxygen. This substitution imparts unique reactivity to the carbonyl group, making thioesters valuable intermediates in organic synthesis. They are more reactive than their oxygen-containing counterparts, rendering them effective acylating agents. This heightened reactivity is a cornerstone of their utility in forming new carbon-carbon and carbon-heteroatom bonds.
In a broader chemical context, the thioester functional group is a fundamental component in various biochemical pathways. Nature utilizes the enhanced reactivity of thioesters in the biosynthesis of fatty acids and in the construction of complex natural products. The study of synthetic thioesters like O-(furan-2-ylmethyl) ethanethioate provides researchers with models to understand and mimic these natural processes.
Significance of Furan (B31954) Moieties in Organic Synthesis
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged structure in organic chemistry. cymitquimica.com It is a versatile building block found in a myriad of natural products, pharmaceuticals, and materials. The furan moiety can participate in a wide array of chemical transformations, including electrophilic aromatic substitution, Diels-Alder reactions, and various metal-catalyzed cross-coupling reactions. Its ability to be converted into other functional groups and ring systems makes it a valuable synthon for the construction of complex molecular architectures. The presence of the furan ring in this compound contributes significantly to its chemical properties and reactivity profile.
Historical Trajectory and Current Research Landscape of the Compound
The primary driver for the study of this compound has been its identification as a key volatile flavor compound, naturally occurring in roasted coffee. chemicalbook.com Its characteristic roasted and slightly sulfurous notes are crucial for creating authentic coffee and other "brown" flavor profiles in the food and beverage industry. perfumerflavorist.comperfumerflavorist.com
Initial research focused on its isolation and identification from natural sources and its sensory characterization. Subsequently, its application as a flavoring agent in various food products has been explored. ulprospector.com In the realm of synthetic chemistry, this compound serves as a stable precursor for the more volatile and reactive 2-furfurylthiol, another important flavor compound. Research has demonstrated the use of enzymes, such as lipase (B570770) from Candida rugosa, for the controlled hydrolysis of the thioester to release the thiol. chemicalbook.com This enzymatic approach offers a green and selective method for the generation of the target flavor molecule.
While its application in flavor science is well-documented, the broader synthetic utility of this compound remains a developing area of research. Its bifunctional nature, possessing both a reactive thioester and a versatile furan ring, suggests potential for its use as a building block in the synthesis of more complex heterocyclic systems and other novel organic molecules.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₇H₈O₂S |
| Molecular Weight | 156.20 g/mol |
| CAS Number | 125942-22-5, 13678-68-7 |
| Appearance | Colorless to dark brown oily liquid |
| Odor Profile | Burnt, roasted, alliaceous, garlic, savory, coffee-like ulprospector.com |
| Boiling Point | 90-92 °C at 12 mmHg chemicalbook.com |
| Density | 1.171 g/mL at 25 °C chemicalbook.com |
| Refractive Index | n20/D 1.526 chemicalbook.com |
Detailed Research Findings
The table below outlines some of the key research findings related to this compound.
| Research Area | Key Findings |
| Flavor Chemistry | Identified as a natural constituent of coffee, contributing to its characteristic roasted aroma. perfumerflavorist.comchemicalbook.com Used as a flavoring agent to impart roasted and savory notes to food products. ulprospector.com |
| Enzymatic Synthesis | Utilized as a substrate for lipase-mediated synthesis of 2-furfurylthiol, offering a controlled and environmentally friendly method for producing this potent flavor compound. chemicalbook.com |
| Synthetic Precursor | Serves as a stable and less odorous precursor to the more reactive 2-furfurylthiol. chemicalbook.com |
Direct Synthesis Approaches to the Core Structure
Direct synthesis methods focus on the formation of the thioester by creating the S-C(O) bond using furan derivatives as the starting material.
Reaction of Furan Derivatives with Thiols and Thioacids
A primary route for synthesizing thioesters is the reaction of an alcohol with a thioacid. The Mitsunobu reaction is a classic and versatile method for converting primary and secondary alcohols into esters, thioesters, and other derivatives. organic-chemistry.orgnih.gov This reaction typically involves an alcohol, a nucleophile (in this case, a thioacid like thioacetic acid), a phosphine reagent (such as triphenylphosphine, PPh₃), and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). nih.govorganic-synthesis.com
The reaction proceeds with the activation of the alcohol by the PPh₃/DEAD reagent system, followed by nucleophilic attack by the thioacid, leading to the desired thioester with inversion of configuration at the alcohol's carbon center. organic-chemistry.orgnih.gov For the synthesis of S-(furan-2-ylmethyl) ethanethioate, furfuryl alcohol would be reacted with thioacetic acid under Mitsunobu conditions.
General Reaction Scheme for Mitsunobu Thioesterification:
R-OH + R'-C(O)SH + PPh₃ + DEAD → R-S-C(O)-R' + Ph₃PO + H₂N-N(CO₂Et)₂
While highly effective, the Mitsunobu reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative as byproducts, which can complicate purification. beilstein-journals.org
An alternative direct approach is the acid-catalyzed esterification between furfuryl alcohol and thioacetic acid. This method is analogous to the well-established Fischer esterification. Solid acid catalysts, such as sulfated zirconia, have been shown to be effective for the esterification of furfuryl alcohol with carboxylic acids, achieving high yields of the corresponding ester. rsc.org A similar approach could be adapted for thioacids, providing a potentially greener alternative to reagent-intensive methods like the Mitsunobu reaction.
Table 1: Comparison of Direct Synthesis Methods
| Method | Reagents | Advantages | Disadvantages |
| Mitsunobu Reaction | Furfuryl alcohol, Thioacetic acid, PPh₃, DEAD/DIAD | High yield, Mild conditions, Stereospecific (inversion) organic-chemistry.orgnih.gov | Stoichiometric byproducts, Can be difficult to purify beilstein-journals.org |
| Acid-Catalyzed Esterification | Furfuryl alcohol, Thioacetic acid, Acid catalyst (e.g., H₂SO₄, solid acids) | Atom economical, Simpler reagents | May require higher temperatures, Potential for side reactions |
One-Pot and Green Chemistry Protocols
Modern synthetic chemistry emphasizes the development of one-pot reactions and green chemistry principles to enhance efficiency and reduce environmental impact. researchgate.netrsc.orgfrontiersin.org For the synthesis of furan-based thioesters, green approaches could involve the use of biocatalysts, renewable starting materials, and environmentally benign solvents.
Enzymatic synthesis represents a key green chemistry approach. Lipases, for example, are known to catalyze esterification and transesterification reactions under mild conditions. researchgate.net The synthesis of furan-based oligoesters has been demonstrated using lipases in solventless systems or in green solvents, showcasing the potential for biocatalytic routes to furan derivatives. researchgate.net This methodology could be extended to thioester synthesis. A one-pot system could be designed where a lipase catalyzes the formation of the thioester from furfuryl alcohol and a thioacid derivative. chemrxiv.org
Furthermore, the principles of green chemistry encourage the use of starting materials derived from renewable biomass. frontiersin.org Furfuryl alcohol itself is a bio-based platform chemical, often derived from the hydrogenation of furfural (B47365), which is produced from lignocellulosic biomass. mdpi.com Coupling this renewable starting material with green catalytic methods aligns with the goals of sustainable chemistry. One-pot multicomponent reactions that combine furan derivatives, thiols, and other reactants under physiological conditions are also emerging as powerful tools for creating complex molecules from simple, readily available precursors. researchgate.net
Indirect Synthetic Pathways via Thioesterification Reactions
Indirect methods involve the formation of the thioester linkage through the reaction of precursors that are themselves derived from furan-containing starting materials.
Carbodiimide-Mediated Thioesterification
Thioesters can be synthesized by the condensation of a carboxylic acid and a thiol in the presence of a dehydrating agent. wikipedia.org Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), are commonly used for this purpose. In this approach, the carboxylic acid is activated by the carbodiimide, forming a reactive O-acylisourea intermediate, which is then attacked by the thiol to yield the thioester.
For the synthesis of S-(furan-2-ylmethyl) ethanethioate, this would involve the reaction of furfuryl mercaptan (furan-2-ylmethanethiol) with acetic acid in the presence of DCC.
General Reaction Scheme for DCC-Mediated Thioesterification:
R-C(O)OH + R'-SH + DCC → R-C(O)-S-R' + DCU
A significant drawback of this method is the formation of N,N'-dicyclohexylurea (DCU) as a byproduct, which can be challenging to remove from the reaction mixture.
Aldehyde Acylation Routes
The direct conversion of aldehydes to thioesters provides another synthetic avenue. researchgate.net This transformation can be achieved through various methods, including transition metal-catalyzed reactions or oxidative coupling processes. For instance, the coupling of an aldehyde with a thiol can be catalyzed by copper complexes in the presence of an oxidant. This approach avoids the need to pre-form a carboxylic acid or acyl chloride. researchgate.net
In the context of synthesizing furan-containing thioesters, furfural can be used as the starting aldehyde. The reaction of furfural with a thiol in the presence of a suitable catalyst and oxidant would yield the corresponding thioester. This method offers a direct route from a readily available furan derivative.
Grignard Method for Thioester Formation from Esters
A novel and efficient protocol for the preparation of thioesters from the corresponding methyl or ethyl esters has been developed using Grignard reagents. acs.orgnih.gov This method involves the reaction of an ester with a thiol in the presence of a Grignard reagent, such as isopropyl magnesium chloride (iPrMgCl). The Grignard reagent is believed to activate the thiol, forming a magnesium thiolate which then reacts with the ester. acs.org
This methodology has been successfully applied to a wide range of esters, including heterocyclic derivatives like furan carboxylates. acs.orgnih.gov For example, the reaction of methyl furan-2-carboxylate with 1-dodecanethiol in the presence of iPrMgCl proceeds in high yield. nih.gov This demonstrates the applicability of this method for creating thioesters with a furan core structure. The reaction is known for its excellent functional group tolerance and mild reaction conditions. acs.org
Table 2: Synthesis of Heterocyclic Thioesters using the Grignard Method
| Entry | Starting Ester | Thiol | Yield (%) |
| 1 | Methyl furan-2-carboxylate | 1-Dodecanethiol | 90 |
| 2 | Methyl furan-3-carboxylate | 1-Dodecanethiol | 93 |
| 3 | Methyl thiophene-2-carboxylate | 1-Dodecanethiol | 99 |
Data sourced from a study on the Grignard method for preparing thioesters. nih.gov
This method offers a significant advantage over traditional methods that might use pyrophoric reagents like trimethylaluminum, as Grignard reagents are generally easier and safer to handle. acs.org
An exploration of modern synthetic routes reveals diverse and innovative strategies for the synthesis of furan-containing thioesters such as this compound. These methodologies leverage metal catalysis, unique cyclization pathways, and sustainable biomass-derived precursors to construct the target molecule and its analogues. This article details specific synthetic approaches, focusing on metal-catalyzed thiocarbonylation, cyclization-based strategies, and the use of renewable starting materials.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
O-(furan-2-ylmethyl) ethanethioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S/c1-6(10)9-5-7-3-2-4-8-7/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGVIQQEIQLYOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=S)OCC1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of O Furan 2 Ylmethyl Ethanethioate
Hydrolysis and Related Cleavage Reactions
The hydrolysis of O-(furan-2-ylmethyl) ethanethioate involves two primary reactive sites: the thioester linkage and the furan (B31954) ring. The reaction pathway and products are highly dependent on the pH of the medium.
Under basic conditions, the compound undergoes saponification, a typical nucleophilic acyl substitution reaction. masterorganicchemistry.com The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the thioester. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the furfuryl methanethiolate as the leaving group to yield acetate and furan-2-ylmethanethiol. libretexts.org
In acidic media, the reaction is more complex. The furan ring itself is susceptible to acid-catalyzed hydrolysis. researchgate.net The mechanism is believed to initiate with a slow, rate-determining protonation at the α-carbon (C5 position) of the furan ring. researchgate.net This disrupts the aromatic system and leads to the formation of a carbocation intermediate. Subsequent attack by water can lead to ring-opening, ultimately forming unsaturated 1,4-dicarbonyl compounds. stackexchange.comdntb.gov.ua This ring-cleavage pathway can compete with the hydrolysis of the thioester group, leading to a mixture of products.
Nucleophilic Acyl Substitution Processes
The thioester group is the primary site for nucleophilic acyl substitution reactions. These reactions generally proceed via a two-step addition-elimination mechanism involving a tetrahedral intermediate. oregonstate.edulibretexts.org The reactivity of the carbonyl carbon is a key determinant of the reaction rate.
Nucleophilic acyl substitution at the thioester carbonyl begins with the attack of a nucleophile on the carbonyl carbon, forming a tetrahedral intermediate. libretexts.orgkhanacademy.org This is typically the rate-limiting step. libretexts.org The intermediate then expels the leaving group (furan-2-ylmethanethiolate) to form the final substituted product. oregonstate.edu
Kinetic studies on analogous compounds, such as 2,4-dinitrophenyl 5-substituted-2-furoates, provide insight into the reaction mechanism. For these compounds, reactions with phenoxide nucleophiles exhibit second-order kinetics. mdpi.com The reaction rates are significantly influenced by the electronic nature of substituents on the acyl group and the basicity of the nucleophile. mdpi.com The large negative βacyl values (a measure of the sensitivity of the reaction rate to the pKa of the leaving group's conjugate acid) and positive ρ(x) values (from Hammett plots) obtained in these studies are consistent with a mechanism where the formation of the tetrahedral intermediate is the rate-determining step. mdpi.com
Table 1: Kinetic Parameters for the Reaction of 2,4-Dinitrophenyl 5-X-2-furoates with Substituted Phenoxides Data adapted from a study on analogous furan-containing esters. mdpi.com
| Nucleophile (Z-C₆H₄O⁻) | Acyl Substituent (X) | β | ρ(x) | β |
| OCH₃ | H | -2.24 | 3.18 | 0.81 |
| CH₃ | H | -2.31 | 3.25 | 0.82 |
| H | H | -2.40 | 3.39 | 0.83 |
| Cl | H | -2.50 | 3.56 | 0.84 |
Note: βacyl and ρ(x) indicate the sensitivity of the reaction to the acyl substituent, while βnuc indicates the sensitivity to the nucleophile's basicity.
Amidation of this compound can be achieved by reaction with primary or secondary amines. This reaction follows the general nucleophilic acyl substitution pathway to form an amide and furan-2-ylmethanethiol.
Thioesters are known to be significantly more reactive towards amine nucleophiles than their corresponding oxoester analogues. nih.gov Computational studies have elucidated the origins of this reactivity difference. While oxoesters and thioesters show similar reactivity toward strong, "hard" nucleophiles like hydroxide, thioesters are more susceptible to attack by "softer" nucleophiles like amines. nih.gov This is attributed to differences in electron delocalization in the reactants and transition states. The resonance stabilization in an oxoester ground state is greater than in a thioester. During the formation of the tetrahedral intermediate with an amine nucleophile, the loss of this delocalization energy is significantly greater for the oxoester, resulting in a higher activation barrier compared to the thioester. nih.gov
Table 2: Comparative Reactivity of Thioesters vs. Oxoesters
| Feature | Oxoester (e.g., R-CO-OR') | Thioester (e.g., R-CO-SR') |
| Ground State Stabilization | High (good n_O -> π_C=O overlap) | Moderate (poor n_S -> π_C=O overlap) |
| Reactivity with Amines | Lower | Higher (~100-fold) nih.gov |
| Activation Energy (Amidation) | Higher | Lower |
| Reason for Reactivity Difference | Greater loss of delocalization energy upon forming the transition state. nih.gov | Lesser loss of delocalization energy upon forming the transition state. nih.gov |
Thiol-thioester exchange is a reversible reaction where a thiol attacks a thioester, resulting in the formation of a new thioester and the release of the original thiol component. researchgate.net This reaction is a cornerstone of dynamic covalent chemistry. rsc.org The reaction proceeds through the same tetrahedral intermediate as other nucleophilic acyl substitutions. ecust.edu.cn
The position of the equilibrium is determined by the relative thermodynamic stabilities of the reactants and products, which often correlates with the pKa of the involved thiols. rsc.org The acyl group thermodynamically prefers to reside on the thiol with the higher pKa. rsc.org The reaction rate can be significantly influenced by several factors:
pH: The reaction is typically faster at pH values above the pKa of the attacking thiol, as the more nucleophilic thiolate anion is the active species. researchgate.netnih.gov
Catalysts: The exchange can be catalyzed by bases (which generate thiolate) or by nucleophilic catalysts. rsc.org
Solvent: Polar solvents are more effective at promoting the exchange, especially with weaker bases, due to the formation of polar intermediates. rsc.org
Electrophilic and Radical Reactions of the Furan Moiety
The furan ring in this compound is an electron-rich aromatic system, making it susceptible to attack by electrophiles and radicals.
Furan is highly reactive towards electrophiles, often more so than benzene (B151609). chemicalbook.com Electrophilic substitution typically occurs at the C5 position, as the C2 position is already substituted. Common electrophilic substitution reactions like nitration, halogenation, and sulfonation can be performed on the furan ring, though the high reactivity can lead to polymerization or ring-opening if conditions are not carefully controlled. pharmaguideline.comfayoum.edu.eg
Radical-initiated reactions also represent a significant pathway for the transformation of the furan moiety. For example, gas-phase reactions of furans with hydroxyl (OH) radicals, an important atmospheric oxidant, lead to ring-opening. researchgate.net The primary products formed from such reactions are unsaturated 1,4-dicarbonyls, indicating the cleavage of the bond between the oxygen and one of the adjacent carbons. researchgate.net
The relatively low resonance energy of furan makes it more prone to reactions that result in the loss of aromaticity compared to other aromatic heterocycles like thiophene (B33073). chemicalbook.com Several dearomatization pathways are known for the furan ring.
Oxidative Dearomatization: Treatment of furan derivatives with oxidizing agents can lead to dearomatized products. For instance, the oxidation of 3-(furan-2-yl)propan-1-ones can proceed through a spiro-intermediate, resulting in dearomatization. mdpi.com
Reductive Dearomatization: Reduction of certain substituted furans, such as 2-nitrofuran, with zinc and acetic acid can cause a remarkable dearomatization and fragmentation of the ring to yield acyclic nitriles. researchgate.net
Cycloaddition Reactions: Furan can act as a diene in Diels-Alder reactions. The resulting oxabicyclic adduct is a dearomatized intermediate that can be isolated under mild conditions or undergo further transformations. researchgate.netnih.gov This reactivity is a common strategy for the synthesis of complex molecules. nih.gov
Cycloaddition Reactions (e.g., Diels-Alder, Oxyallyl Cation)
The furan moiety within this compound is a key determinant of its participation in cycloaddition reactions. As an aromatic diene, furan can engage in various pericyclic reactions, most notably the Diels-Alder and [4+3] cycloadditions with oxyallyl cations.
Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. masterorganicchemistry.com In this context, the furan ring acts as the 4π-electron component (diene), reacting with a 2π-electron component (dienophile). zbaqchem.com The reaction of furan derivatives is a well-established method for the synthesis of 7-oxanorbornene skeletons. nih.gov For this compound, the reaction would involve the furan ring reacting with a suitable dienophile, such as maleic anhydride (B1165640) or a maleimide derivative. zbaqchem.com
The reactivity of the furan ring in Diels-Alder reactions is influenced by its aromatic character, which makes it less reactive than non-aromatic dienes. youtube.com The reaction is often reversible, and the stability of the resulting oxanorbornene adduct is a critical factor. tudelft.nl The substituent at the 2-position of the furan ring can influence the stereoselectivity of the cycloaddition.
Oxyallyl Cation Cycloaddition: Furan and its derivatives are also excellent partners in [4+3] cycloaddition reactions with oxyallyl cations to generate seven-membered carbocycles. nih.govacs.org Oxyallyl cations are three-atom π-systems that can be generated from various precursors, such as α,α'-dihalo ketones. The reaction with furan proceeds to form an oxabicyclo[3.2.1]octane system. nih.gov
Density functional theory (DFT) calculations have shown that these cycloadditions can proceed through different mechanisms, including two-step processes. nih.gov The stereoselectivity of the reaction can be controlled by chiral auxiliaries, which influence the conformation of the transition state. rsc.org For this compound, the furan ring would serve as the 4π component, reacting with an in-situ generated oxyallyl cation. Intramolecular versions of this reaction are also possible if the oxyallyl cation is tethered to the furan moiety. acs.orgresearchgate.net
Interactive Table: Cycloaddition Reactions of the Furan Ring
| Reaction Type | Reactant 1 (from Compound) | Reactant 2 | Product Skeleton | Key Features |
|---|---|---|---|---|
| Diels-Alder ([4+2]) | Furan ring | Dienophile (e.g., Maleic Anhydride) | 7-Oxanorbornene | Reversible, influenced by furan's aromaticity. youtube.comtudelft.nl |
| Oxyallyl Cation ([4+3]) | Furan ring | Oxyallyl Cation | Oxabicyclo[3.2.1]octane | Forms seven-membered rings, can be stereoselective. nih.govrsc.org |
Intramolecular Homolytic Substitution at Sulfur
Intramolecular homolytic substitution (SHi) at a sulfur atom is a radical process where a radical center within a molecule attacks the sulfur atom, displacing another radical group. researchgate.net This type of reaction provides a pathway for the formation of cyclic sulfur-containing compounds. nih.gov For this compound, an SHi reaction would necessitate the generation of a radical at a position that allows for a sterically feasible intramolecular attack on the sulfur atom of the ethanethioate group.
A plausible mechanism would involve the initial formation of a radical on the furan ring or the methylene (B1212753) bridge. For instance, a radical could be generated at the 3-position of the furan ring. This aryl radical could then attack the sulfur atom, leading to the cleavage of the S-C(O) bond and the expulsion of an acyl radical. This process would result in the formation of a fused thiophene ring system. Alternatively, a radical on the methylene carbon could attack the sulfur, leading to a different cyclic thioether and again, an acyl radical. The feasibility of such a reaction depends on the stability of the formed ring and the kinetics of the intramolecular radical attack versus other competing radical processes. cnr.it
Acyl Radical Generation and Trapping Mechanisms
Thioesters, such as this compound, are effective precursors for the generation of acyl radicals. acs.orgthieme-connect.com Recent advancements in photoredox catalysis have enabled the generation of acyl radicals from thioesters under mild, visible-light-mediated conditions. nih.govthieme-connect.com
The general mechanism involves the single-electron reduction of the thioester by an excited photocatalyst. This generates a radical anion, which can then undergo fragmentation to release a thiolate anion and the desired acyl radical.
Once generated, the ethanoyl (acetyl) radical from this compound is a versatile intermediate that can be "trapped" in various synthetically useful transformations. thieme-connect.com These include:
Giese-type additions: The acyl radical can add to electron-deficient alkenes to form a new carbon-carbon bond. nih.gov
Minisci-type reactions: It can be used for the acylation of heteroaromatic compounds. thieme-connect.com
Reductive trapping: The acyl radical can be trapped by a hydrogen atom donor to form an aldehyde.
Coupling with other radicals: It can couple with other radical species present in the reaction mixture. rsc.org
Elemental sulfur has also been shown to be an effective trap for acyl radicals in three-component coupling reactions involving aldehydes and alkenes or alkynes. organic-chemistry.org
Metal-Catalyzed Transformations
C-S Bond Cleavage Processes
The carbon-sulfur bond in thioesters is susceptible to cleavage under transition metal catalysis. acs.org This C-S bond activation is a significant area of research due to its relevance in both organic synthesis and industrial processes like hydrodesulfurization. nih.govacs.org A variety of transition metals, including palladium, nickel, iron, and cobalt, have been shown to mediate the cleavage of C-S bonds in organosulfur compounds. acs.org
For this compound, metal-catalyzed C-S bond cleavage can occur at two positions: the acyl-sulfur (C(O)-S) bond or the sulfur-carbon (S-CH2) bond.
Acyl-S Cleavage: This is a common pathway in cross-coupling reactions where the thioester acts as an acylating agent.
S-CH2 Cleavage: Cleavage of this bond would release the furan-2-ylmethanethiolate moiety.
The specific bond that is cleaved often depends on the metal catalyst, the ligands, and the reaction conditions. researchgate.netresearchgate.net For example, some nickel-catalyzed reactions have shown the ability to cleave C-S bonds in aryl thioethers for cross-coupling reactions. acs.org
Cross-Coupling Methodologies (e.g., S-Arylation)
Thioesters are versatile substrates in a range of metal-catalyzed cross-coupling reactions. nih.gov These reactions can be used to form new carbon-carbon or carbon-heteroatom bonds.
S-Arylation: While typically referring to the arylation of thiols, related cross-coupling reactions can involve thioesters. More commonly, thioesters like this compound can serve as coupling partners in reactions that proceed via C-S bond activation. For instance, palladium-catalyzed reactions can couple thioesters with organometallic reagents (e.g., organomanganese) to form ketones (Fukuyama coupling). nih.gov It is also conceivable that under specific catalytic conditions, the thiolate portion of the molecule could be arylated after an initial C-S cleavage event. nih.gov Furthermore, methods for the direct synthesis of thioesters via C-S cross-coupling using reagents like thianthrenium salts have been developed. researchgate.net
Thioester as an Acyl Source: In many cross-coupling reactions, the primary role of the thioester is to act as a source of an acyl group. Palladium-catalyzed thiocarbonylation reactions, for example, can transfer a thioester moiety to an aryl iodide. organic-chemistry.org
Interactive Table: Metal-Catalyzed Transformations
| Transformation | Bond Involved | Typical Metal Catalyst | Potential Product Type | Reference |
|---|---|---|---|---|
| C-S Bond Cleavage | C(O)-S or S-CH2 | Pd, Ni, Fe, Co | Acyl radical, Thiolate | acs.orgacs.org |
| Fukuyama Coupling | C(O)-S | Pd | Ketones | nih.gov |
| S-Arylation (indirect) | S-CH2 | Pd, Ni, Cu | Aryl thioethers | nih.gov |
| Thiocarbonylation | C(O)-S | Pd | New thioesters | organic-chemistry.org |
Spectroscopic and Computational Characterization of O Furan 2 Ylmethyl Ethanethioate
Advanced Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HSQC, HMBC, DEPT)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.
¹H-NMR Spectroscopy: A proton NMR spectrum of O-(furan-2-ylmethyl) ethanethioate would be expected to show distinct signals for the protons on the furan (B31954) ring, the methylene (B1212753) protons, and the methyl protons of the ethanethioate group. The chemical shifts (δ) of the furan protons would indicate their electronic environment, while their coupling patterns would reveal their connectivity. The methylene protons would likely appear as a singlet if there are no adjacent protons, and the methyl protons of the acetyl group would also be a singlet.
¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. For this compound, distinct signals would be expected for the carbons of the furan ring, the methylene carbon, the carbonyl carbon, and the methyl carbon of the ethanethioate group.
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) would be used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons, aiding in the definitive assignment of the ¹³C-NMR signals.
2D NMR Spectroscopy (COSY, HSQC, HMBC):
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other, confirming the connectivity of protons within the furan ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which proton is attached to which carbon.
A hypothetical data table for the expected NMR shifts is presented below, based on general knowledge of similar structures.
| Atom | ¹H-NMR (ppm) | ¹³C-NMR (ppm) | DEPT-135 | HMBC Correlations |
| Furanyl-H3 | Predicted | Predicted | CH (positive) | C2, C4, C5 |
| Furanyl-H4 | Predicted | Predicted | CH (positive) | C3, C5 |
| Furanyl-H5 | Predicted | Predicted | CH (positive) | C2, C3, C4, CH₂ |
| -CH₂- | Predicted | Predicted | CH₂ (negative) | C2 (furan), C=O |
| -C(O)CH₃ | Predicted | Predicted | CH₃ (positive) | C=O |
| Furanyl-C2 | - | Predicted | C (absent) | - |
| Furanyl-C3 | - | Predicted | CH (positive) | - |
| Furanyl-C4 | - | Predicted | CH (positive) | - |
| Furanyl-C5 | - | Predicted | CH (positive) | - |
| -C=O | - | Predicted | C (absent) | - |
Note: This table represents predicted data and requires experimental verification.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:
The C-H stretching and bending vibrations of the furan ring.
The C-O-C stretching of the furan ether linkage.
A strong absorption band for the C=O (carbonyl) stretching of the thioester group, typically in the range of 1680-1715 cm⁻¹.
The C-S stretching vibration.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C=O (Thioester) | Predicted: ~1690 |
| C-O-C (Furan) | Predicted: ~1000-1300 |
| C-H (Furan) | Predicted: ~3100-3150 |
| C-S | Predicted: ~600-800 |
Note: This table represents predicted data and requires experimental verification.
Mass Spectrometry (MS and HPLC-MS)
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. High-resolution mass spectrometry (HRMS) would provide the exact molecular formula. The mass spectrum of this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the C-S bond, the C-O bond, and fragmentation of the furan ring, providing further structural confirmation.
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) would be a valuable technique for analyzing the purity of the compound and for its quantification in complex mixtures.
X-ray Diffraction Analysis for Crystal Structure Determination
If this compound can be obtained as a single crystal of suitable quality, X-ray diffraction analysis would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would yield precise bond lengths, bond angles, and information about intermolecular interactions in the crystal lattice.
Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry
Quadrupole Time-of-Flight (Q-TOF) mass spectrometry is a high-resolution mass spectrometry technique that provides very accurate mass measurements. This accuracy allows for the unambiguous determination of the elemental composition of the parent ion and its fragments, which is a powerful tool for confirming the identity of a known compound or for elucidating the structure of an unknown.
Computational Chemistry Approaches
In the absence of experimental data, computational chemistry can provide valuable insights into the properties of a molecule. Quantum chemical calculations, such as Density Functional Theory (DFT), could be employed to:
Optimize the geometry of this compound to predict its most stable conformation.
Calculate theoretical NMR and IR spectra, which can be compared with experimental data for validation.
Determine electronic properties such as molecular orbital energies, electrostatic potential maps, and charge distributions, which can help in understanding the reactivity of the molecule.
While a powerful predictive tool, it is important to note that computational results should ideally be benchmarked against experimental data for validation.
Density Functional Theory (DFT) Calculations for Geometrical and Electronic Properties
Density Functional Theory (DFT) has been employed to investigate the molecular structure and electronic properties of this compound. These calculations are crucial for understanding the compound's stability, reactivity, and spectroscopic behavior.
Theoretical calculations, often performed using the B3LYP method with a 6-311++G(d,p) basis set, provide optimized geometrical parameters. Key structural features include the planarity of the furan ring and the specific bond lengths and angles of the ethanethioate side chain. The bond between the sulfur and the carbonyl carbon (S-C=O) is a point of particular interest, influencing the molecule's electronic and reactive properties.
The electronic properties are elucidated by examining the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For this compound, the HOMO is typically localized over the furan ring and the sulfur atom, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, is often distributed across the carbonyl group, marking it as the likely site for nucleophilic attack.
Table 1: Calculated Electronic Properties of this compound
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.5 to -7.0 |
| LUMO Energy | -1.0 to -1.5 |
Note: The values presented are typical ranges found in theoretical studies and may vary slightly depending on the specific computational methods and basis sets used.
In Silico Structure-Based Pharmacological Prediction
In silico methods are instrumental in predicting the potential pharmacological activities of novel compounds like this compound. By comparing the structure to databases of known active compounds and using predictive software, researchers can forecast its likely biological targets and therapeutic applications.
Predictions often suggest that furan-containing compounds possess a wide range of biological activities. For this compound, these predictions may include potential antimicrobial, anti-inflammatory, or anticancer properties. These hypotheses are generated based on the structural motifs present in the molecule, such as the furan ring and the thioester group, which are known pharmacophores in various drug classes. These predictions serve as a guide for future experimental validation through in vitro and in vivo testing.
Molecular Docking and Quantitative Structure-Activity Relationship (QSAR) Studies
Molecular docking simulations are performed to understand the potential interactions between this compound and biological macromolecules, typically proteins or enzymes. These studies predict the preferred binding orientation and affinity of the compound within the active site of a target protein. For instance, docking studies might explore its interaction with enzymes like cyclooxygenase (implicated in inflammation) or microbial enzymes, providing a molecular basis for its predicted pharmacological activities. The results are often expressed as a binding energy or docking score, with lower values indicating a more favorable interaction.
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound are not extensively published, the descriptors calculated for it (e.g., molecular weight, logP, polar surface area) can be used in broader QSAR models for thioates or furan derivatives to predict its activity.
Table 2: Example Molecular Docking Results for this compound with a Hypothetical Protein Target
| Parameter | Value |
|---|---|
| Binding Energy (kcal/mol) | -5.0 to -8.0 |
| Interacting Residues | Amino acids (e.g., Leu, Val, Ser) |
Note: This data is illustrative of typical docking results and is not from a specific published study on this exact interaction.
Theoretical Analysis of Electronic Effects and Interactions (e.g., "Alpha-Effect")
The theoretical analysis of this compound involves examining subtle electronic phenomena that influence its reactivity. One such phenomenon is the alpha-effect, which describes the enhanced nucleophilicity of an atom due to the presence of an adjacent (alpha) atom with lone pair electrons.
In the context of this molecule, while the classic alpha-effect pertains to a nucleophilic center, analogous intramolecular interactions can be analyzed. The interaction between the lone pairs of the sulfur atom and the adjacent oxygen of the furan ring, as well as the carbonyl group, can modulate the molecule's conformational preferences and electronic distribution. Advanced computational methods, such as Natural Bond Orbital (NBO) analysis, are used to quantify these hyperconjugative interactions and their impact on the molecule's stability and reactivity. These analyses can reveal delocalization of electron density between the sulfur lone pairs and antibonding orbitals of neighboring groups, which stabilizes certain conformations and influences the molecule's chemical behavior.
Synthesis and Evaluation of O Furan 2 Ylmethyl Ethanethioate Derivatives and Analogues
Design Principles for Furan-Thioester Hybrid Molecules
The design of hybrid molecules incorporating both a furan (B31954) moiety and a thioester or related functional group is guided by several key principles aimed at generating novel compounds with specific properties. A primary strategy is the concept of molecular hybridization, where distinct pharmacophores (structural units responsible for a biological activity) are combined into a single molecule. This approach can lead to compounds with enhanced activity, a broader spectrum of action, or a novel mechanism of action compared to the individual components.
The furan ring is a versatile five-membered aromatic heterocycle that serves as a key building block in many natural products and synthetic compounds. ksu.edu.sa Its derivatives are known for a wide range of biological activities. nih.govnih.gov The inclusion of a thioester or a bioisosteric equivalent introduces a different set of physicochemical properties. Thioesters can act as reactive intermediates in synthesis or contribute to the biological profile of a molecule.
The design of these hybrid molecules also considers the principles of isosterism and bioisosterism, where an atom or a group of atoms is replaced by another with similar electronic and steric characteristics. For instance, the thioester group can be replaced by other functionalities like amides, or the furan ring can be incorporated into larger, more complex heterocyclic systems such as oxadiazoles, triazoles, or thiadiazoles. nih.govfrontiersin.orgsbq.org.br This allows for the fine-tuning of properties like solubility, stability, and target interaction.
Synthesis of Novel Heterocyclic Derivatives
A variety of novel heterocyclic derivatives have been synthesized by incorporating the furan-2-ylmethyl moiety into different heterocyclic ring systems. These syntheses often start from furan-2-carboxylic acid or its derivatives, which are then elaborated into the target molecules through multi-step reaction sequences.
Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms, existing as either 1,2,3-triazoles or 1,2,4-triazoles. frontiersin.org Both isomers are important in medicinal chemistry and materials science. frontiersin.org The synthesis of furan-containing triazoles can be achieved through various methods.
One common approach to synthesizing 1,2,4-triazole (B32235) derivatives starts from furan-2-carboxylic acid hydrazide. nih.govresearchgate.net This starting material can be reacted with carbon disulfide to form an intermediate which, upon further reaction, yields the 5-furan-2-yl-4H- researchgate.netresearchgate.netnih.gov-triazole-3-thiol. nih.govresearchgate.net Alternatively, furan-2-carboxylic acid hydrazide can be reacted with an appropriate thiosemicarbazide (B42300), followed by cyclization to afford the triazole ring. nih.gov
Another strategy involves the [3+2] cycloaddition reaction between an azide (B81097) and an alkyne, a cornerstone of "click chemistry," to form 1,2,3-triazoles. mdpi.com This method offers high yields and regioselectivity. mdpi.com For instance, an azide-functionalized furan derivative can be reacted with a terminal alkyne in the presence of a copper catalyst to produce the corresponding 1,4-disubstituted 1,2,3-triazole.
The synthesis of N-aryl-substituted triazoles containing a furan moiety has also been reported, showcasing the versatility of synthetic approaches to this class of compounds. researchgate.net
Table 1: Examples of Synthesized Triazole-Containing Furan Derivatives
| Compound Name | Starting Material | Synthetic Method | Reference |
| 5-Furan-2-yl-4H- researchgate.netresearchgate.netnih.gov-triazole-3-thiol | Furan-2-carboxylic acid hydrazide | Reaction with carbon disulfide and subsequent cyclization | nih.govresearchgate.net |
| 1,4-Disubstituted 1,2,3-triazoles | Azide-functionalized furan | [3+2] Cycloaddition (Click Chemistry) | mdpi.com |
| N-Aryl-substituted triazoles | Furan derivatives | Multi-step synthesis | researchgate.net |
Tetrazoles are five-membered aromatic rings composed of one carbon and four nitrogen atoms. They are considered bioisosteres of carboxylic acids and have found applications in medicinal chemistry. The synthesis of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives has been accomplished by replacing a thiourea (B124793) group with a tetrazole scaffold. mdpi.com
The general synthesis involves the reaction of an appropriate amine with triethyl orthoformate and sodium azide. organic-chemistry.org Specifically, for the synthesis of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives, the reaction starts from thiourea substrates which are converted to the corresponding tetrazoles. nih.govmdpi.com This transformation typically results in good yields. mdpi.com
Table 2: Synthesis of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine Derivatives
| Derivative | Yield | Reference |
| 1-(4-Fluorophenyl)-N-(furan-2-ylmethyl)-1H-tetrazol-5-amine | 83% | mdpi.com |
| Various N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives | 79-92% | mdpi.com |
The synthesized tetrazole derivatives have been characterized by various spectroscopic methods, and in some cases, their crystal structures have been determined by X-ray diffraction. nih.govmdpi.com
Thiadiazoles are five-membered heterocyclic rings containing two nitrogen atoms, one sulfur atom, and two double bonds. The 1,3,4-thiadiazole (B1197879) and 1,2,4-thiadiazole (B1232254) isomers are of particular interest. The synthesis of furan-containing thiadiazoles often involves the cyclization of thiosemicarbazide derivatives or the reaction of acylhydrazines with sulfur-containing reagents. sbq.org.br
For example, N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives have been synthesized under both conventional heating and microwave irradiation conditions, with the latter often leading to improved yields and shorter reaction times. nih.gov The synthesis of 1,2,4-thiadiazole derivatives can be achieved through a Mannich reaction on a pre-formed thiadiazole core. researchgate.net
The general synthetic route to 1,3,4-thiadiazoles can start from acylhydrazides, which are reacted with reagents like carbon disulfide or isothiocyanates to form intermediates that are then cyclized. sbq.org.br
Table 3: Synthetic Approaches to Furan-Containing Thiadiazole Derivatives
| Thiadiazole Type | Synthetic Method | Key Reagents | Reference |
| 1,3,4-Thiadiazole | Cyclization | Thiosemicarbazides, Acylhydrazines | sbq.org.brnih.gov |
| 1,2,4-Thiadiazole | Mannich Reaction | Pre-formed thiadiazole, Formaldehyde, Amine | researchgate.net |
Oxadiazoles are five-membered heterocycles with one oxygen and two nitrogen atoms. Like thiadiazoles, they exist in several isomeric forms, with 1,3,4-oxadiazole (B1194373) and 1,2,4-oxadiazole (B8745197) being the most common. nih.gov They are considered derivatives of furan where two methylene (B1212753) groups are replaced by nitrogen atoms. nih.gov
The synthesis of 1,3,4-oxadiazoles can be achieved by the reaction of acid hydrazides with carboxylic acids or their derivatives, followed by cyclization using dehydrating agents such as phosphorus oxychloride or polyphosphoric acid. nih.gov For instance, 5-furan-2-yl researchgate.netnih.govdatapdf.comoxadiazole-2-thiol has been synthesized from furan-2-carboxylic acid hydrazide and carbon disulfide. nih.gov
The synthesis of 1,2,4-oxadiazole derivatives can be accomplished through the 1,3-dipolar cycloaddition of nitrile oxides with nitriles or by the cyclization of O-acylamidoximes. chim.it Acyclic nucleoside analogues containing an oxadiazole ring can be synthesized by attaching a flexible, acyclic side chain, mimicking the sugar moiety of natural nucleosides, to the heterocyclic base. The synthesis of such compounds often involves building the oxadiazole ring first and then functionalizing it with the desired acyclic side chain. nih.gov
Table 4: Synthetic Routes to Furan-Containing Oxadiazole Derivatives
| Oxadiazole Type | Synthetic Method | Starting Materials | Reference |
| 1,3,4-Oxadiazole | Cyclization of diacyl hydrazines | Acid hydrazides, Carboxylic acids | nih.govmdpi.com |
| 5-Furan-2-yl researchgate.netnih.govdatapdf.comoxadiazole-2-thiol | Ring closure reaction | Furan-2-carboxylic acid hydrazide, Carbon disulfide | nih.gov |
| 1,2,4-Oxadiazole | Cyclization of O-acylamidoximes | Amidoximes, Acid derivatives | chim.itnih.gov |
Macrocyclic Furan and Thiophene (B33073) Thioester Analogues
Macrocycles are large ring structures that have unique conformational properties and have been explored for various applications. The synthesis of macrocycles containing furan and thiophene rings often involves condensation or cross-coupling reactions. researchgate.netresearchgate.net
One approach is the acid-catalyzed condensation of furan- or thiophene-containing building blocks with ketones or dipyrromethanes to form calix nih.govpyrrole (B145914) analogues. researchgate.net For example, the condensation of 2,5-bis[1-methyl-1(1H-pyrrol-2-yl)-ethyl]furan with 2,5-bis[(α-hydroxy-α,α-dimethyl)furan or thiophene] can lead to a mixture of cyclic oligomers. researchgate.net
Another powerful method for synthesizing conjugated macrocycles is the Suzuki-Miyaura cross-coupling reaction. This has been used to prepare alternating cyclo nih.govthiophene nih.govfuran systems in a single step from a 2-(thiophen-2-yl)furan monomer. researchgate.net
The McMurry coupling reaction has also been employed to synthesize furan- and thiophene-containing macrocycles, such as oxobronzaphyrin, from the corresponding dialdehydes. datapdf.com
While the direct synthesis of macrocyclic thioesters of furan is not explicitly detailed in the provided context, the synthesis of tetra ester macrocycles containing furan moieties has been reported, suggesting that similar strategies could be adapted for the synthesis of thioester analogues. researchgate.net
Thioester-Derived Synthons in Complex Molecule Synthesis
The thioester functional group is a versatile intermediate in organic synthesis, serving as a precursor for a variety of other functionalities due to its balanced reactivity. O-(furan-2-ylmethyl) ethanethioate, incorporating a furan moiety, presents a valuable building block for the synthesis of more complex molecules bearing the furan nucleus, a common motif in pharmaceuticals and natural products. This section explores the synthetic utility of this compound and its analogues as synthons for the preparation of aldehydes, ketones, amides, and lactams.
Conversion to Aldehydes and Ketones
The transformation of thioesters into aldehydes and ketones represents a key carbon-carbon bond-forming or reduction step in organic synthesis. Several reliable methods exist for this purpose, with palladium-catalyzed reactions being particularly prominent.
Aldehyde Synthesis via Fukuyama Reduction
A mild and highly chemoselective method for the reduction of thioesters to aldehydes is the Fukuyama reduction. organic-chemistry.orgchem-station.comwikipedia.org This reaction typically employs a trialkylsilane, such as triethylsilane, as the reducing agent in the presence of a palladium catalyst, like palladium on carbon (Pd/C). wikipedia.orgd-nb.info The reaction proceeds under neutral and mild conditions, tolerating a wide range of functional groups, which is advantageous when dealing with sensitive substrates like furan derivatives. chem-station.com The general mechanism involves the oxidative addition of the thioester to the Pd(0) catalyst, followed by transmetalation with the silane (B1218182) and subsequent reductive elimination to afford the aldehyde. organic-chemistry.orgwikipedia.org
While specific studies on this compound are not extensively documented, the Fukuyama reduction's broad substrate scope suggests its applicability. A general protocol for the conversion of a thioester to an aldehyde is presented below.
Table 1: Representative Conditions for Fukuyama Reduction of Thioesters
| Thioester Substrate | Reducing Agent | Catalyst | Solvent | Temperature | Yield (%) | Reference |
| Ethyl Thiobenzoate | Triethylsilane | 10% Pd/C | Acetone | Room Temp | 97 | d-nb.info |
| S-Ethyl 4-methoxybenzothioate | Triethylsilane | 10% Pd/C | Acetone | Room Temp | 92 | d-nb.info |
| S-Ethyl 3-phenylpropanethioate | Triethylsilane | 10% Pd/C | Acetone | Room Temp | 94 | d-nb.info |
This table presents generalized conditions that may be adapted for this compound.
Ketone Synthesis via Fukuyama Coupling
For the synthesis of ketones, the Fukuyama coupling reaction provides an efficient route from thioesters. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction involves the reaction of a thioester with an organozinc reagent. wikipedia.orgorganic-chemistry.org The reaction is known for its high tolerance of functional groups, allowing for the coupling of substrates with sensitive moieties such as esters, ketones, and aryl halides. wikipedia.org The mechanism is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. organic-chemistry.org
Research has demonstrated the successful synthesis of ketones from heterocyclic thioesters, including furan carboxylates, in a one-pot procedure. acs.orgnih.gov This suggests that this compound would be a suitable substrate for the Fukuyama coupling to generate furan-containing ketones.
Table 2: Representative Conditions for Fukuyama Coupling of Thioesters
| Thioester Substrate | Organozinc Reagent | Catalyst | Solvent | Temperature | Yield (%) | Reference |
| Ethyl Thiobenzoate | Diethylzinc | Pd(PPh₃)₄ | THF | 50°C | 87 | jk-sci.com |
| S-Phenyl benzothioate | Phenylzinc chloride | Pd(dba)₂/PPh₃ | THF | Room Temp | 92 | organic-chemistry.org |
| Methyl 2-furoate (one-pot from ester) | Phenylmagnesium bromide (forms organozinc in situ) | PdCl₂(dppf) | THF | 50°C | 85 | acs.orgnih.gov |
This table presents generalized conditions that may be adapted for this compound.
Formation of Amides and Lactams
Amide Synthesis
The conversion of thioesters to amides is a fundamental transformation in organic and medicinal chemistry. Thioesters are excellent acylating agents for amines, often reacting under milder conditions than the corresponding esters. masterorganicchemistry.com The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the thioester, leading to the formation of a tetrahedral intermediate that collapses to the amide and releases the thiol as a byproduct.
Various methods have been developed for the direct amidation of thioesters, accommodating a wide range of amines, including primary, secondary, and even electron-deficient ones. nih.gov These reactions can often be performed under neutral or base-catalyzed conditions. For instance, the direct reaction of a thioester with an amine, sometimes with gentle heating, can afford the corresponding amide in good yield. The synthesis of furan-embedded amides has been reported from related furan derivatives, indicating the feasibility of this transformation. researchgate.net
Table 3: Representative Conditions for Amide Synthesis from Thioesters
| Thioester Substrate | Amine | Conditions | Solvent | Yield (%) | Reference |
| S-Ethyl Thioacetate (B1230152) | Benzylamine | Room Temp | None | High | masterorganicchemistry.com |
| S-Phenyl Thiobenzoate | Aniline | 80°C | Toluene | 88 | organic-chemistry.org |
| Activated Furan Derivative | Various Amines | 60°C | DCM | Good | researchgate.net |
This table presents generalized conditions that may be adapted for this compound.
Lactam Synthesis
Lactams, or cyclic amides, are important structural motifs in many biologically active compounds, most notably in β-lactam antibiotics. nih.gov While the direct conversion of a linear thioester like this compound into a simple lactam is not a direct intramolecular cyclization, thioester functionalities can be incorporated into strategies for lactam synthesis. For example, a molecule containing both a thioester and a distal amine group can undergo intramolecular amidation to form a macrolactam.
More relevant to the synthesis of smaller ring lactams, such as β-lactams, thioesters can serve as activated carboxylic acid derivatives in [2+2] cycloaddition reactions with imines (the Staudinger synthesis). nih.gov Although this is not a direct conversion of the thioester itself into the lactam ring, the thioester can be a precursor to the ketene (B1206846) or activated acylating agent required for the cycloaddition. The synthesis of furan-fused lactams has been achieved through cycloaddition strategies, highlighting the utility of furan building blocks in constructing these heterocyclic systems. researchgate.net
The synthesis of β-lactams often involves the reaction of a ketene with an imine. A thioester can be used to generate the necessary acylating agent under specific conditions.
Table 4: General Approach for β-Lactam Synthesis via Staudinger Cycloaddition
| Acylating Agent Precursor | Imine | Conditions | Product | Reference |
| Acetyl Chloride (from acetic acid) | N-Benzylidene-aniline | Triethylamine, DCM, 0°C to rt | cis/trans-β-Lactam | nih.gov |
| Phenylacetyl Chloride | Various Imines | Triethylamine, Toluene, reflux | cis/trans-β-Lactam | nih.gov |
This table illustrates a general, indirect route where a thioester could potentially be converted to an acylating agent for lactam synthesis.
Emerging Research Applications of O Furan 2 Ylmethyl Ethanethioate in Chemical Sciences
Role as Versatile Building Blocks in Organic Synthesis
O-(furan-2-ylmethyl) ethanethioate and related furan (B31954) derivatives are valuable building blocks in organic synthesis due to the reactivity of the furan ring and the versatility of the thioester group. The furan moiety, an electron-rich aromatic system, readily participates in various organic reactions. ijabbr.com
Key Synthetic Methodologies Involving Furan Derivatives:
Paal-Knorr Synthesis: This method involves the cyclization of 1,4-diketones to form furans under acidic conditions. pharmaguideline.com
Feist-Benary Furan Synthesis: This reaction utilizes the condensation of an α-halo ketone with a β-keto ester in the presence of a base like pyridine (B92270) to yield furan derivatives. derpharmachemica.com
From Allenyl Ketones: Allenyl ketones can be converted to furans upon heating with specific catalysts. pharmaguideline.com
From Oxazoles: Furan derivatives can be synthesized through the Diels-Alder reaction of oxazoles with acetylenic dienophiles. pharmaguideline.com
From Furfural (B47365): Furan can be prepared from furfural, a derivative of furan, through decarbonylation in the vapor phase using catalysts like palladium and charcoal. pharmaguideline.com
The thioester group in this compound can be readily transformed into other functional groups, making it a versatile handle for constructing more complex molecules. For instance, the thioester can be hydrolyzed to a thiol, which can then undergo various reactions such as alkylation or oxidation. The furan ring itself can undergo electrophilic substitution reactions, although it is more reactive than benzene (B151609) and can be sensitive to strong acids. pharmaguideline.com Mild reaction conditions are often necessary to achieve monosubstitution. pharmaguideline.com
The synthesis of new heterocyclic derivatives often starts from 2-furyl methanethiol, which can be prepared from furfuryl alcohol. echemcom.com This thiol can then be reacted with various electrophiles to introduce different functional groups. For example, reaction with ethyl chloroacetate (B1199739) yields ethyl 2-((furan-2-yl methyl) thio) acetate, a precursor to other derivatives. echemcom.com
Applications in Medicinal Chemistry Research (Pre-clinical and Mechanistic Focus)
Furan-containing compounds have garnered significant attention in medicinal chemistry due to their wide range of biological activities. ijabbr.comijabbr.com The furan scaffold is present in numerous clinically approved drugs and serves as a valuable template for the design of new therapeutic agents. utripoli.edu.lyresearchgate.net
Investigation of Anticancer Activities of Furan-Thioester Scaffolds
Furan derivatives have shown promising anticancer activity. nih.govresearchgate.net The furan ring is considered a pharmacologically active pharmacophore, and its incorporation into molecules has led to the development of potent cytotoxic agents. nih.gov
For instance, certain furan-2-carboxamide derivatives have demonstrated powerful antiproliferative activity against various cancer cell lines in vitro. nih.gov Some furan-containing compounds have exhibited cytotoxic activities at the nanomolar level. nih.gov The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. nih.gov
A study on novel furan-based derivatives revealed that two compounds, a pyridine carbohydrazide (B1668358) and an N-phenyl triazinone, induced G2/M phase cell cycle arrest and apoptosis in breast cancer cells (MCF-7). nih.gov These compounds showed significant cytotoxic activity with IC50 values of 4.06 and 2.96 μM, respectively. nih.gov
New sugar hydrazones incorporating furan and 1,3,4-thiadiazole (B1197879) rings have been synthesized and evaluated for their anticancer activity against human liver carcinoma cells (HepG-2). nih.gov Several of these compounds displayed high activity, with IC50 values comparable to the reference drug doxorubicin. nih.gov
| Compound Type | Cancer Cell Line | Observed Effect | Reference |
| Furan-based pyridine carbohydrazide | MCF-7 (Breast) | G2/M phase cell cycle arrest, apoptosis, IC50 = 4.06 µM | nih.gov |
| Furan-based N-phenyl triazinone | MCF-7 (Breast) | G2/M phase cell cycle arrest, apoptosis, IC50 = 2.96 µM | nih.gov |
| Furan and 1,3,4-thiadiazole containing sugar hydrazones | HepG-2 (Liver) | High anticancer activity, IC50 values near doxorubicin | nih.gov |
| Furan-conjugated tripeptide | HeLa (Cervical) | High potency, IC50 = 0.15 ± 0.05 µg/mL | nih.gov |
Research into Antimicrobial and Antifungal Properties
Furan derivatives are widely recognized for their antibacterial and antifungal properties. ijabbr.comnih.gov The furan nucleus forms the basic skeleton of many compounds with antimicrobial activity. nih.gov
Studies have shown that some furan derivatives exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. utripoli.edu.ly For example, a novel arylfuran derivative was found to be active against Escherichia coli and Staphylococcus aureus. utripoli.edu.ly Another compound, 1-benzoyl-3-furan-2-ylmethyl-thiourea, showed antibacterial effects against Listeria monocytogenes, Bacillus cereus, and Staphylococcus aureus. ijabbr.comutripoli.edu.ly
The antimicrobial action of furan derivatives can occur through various mechanisms, including the selective inhibition of microbial growth and the modification of enzymes. nih.govresearchgate.net For instance, some halogenated furanones inhibit biofilm formation in E. coli without affecting its growth. nih.gov
In terms of antifungal activity, 3-aryl-3-(furan-2-yl)propenoic acid derivatives have demonstrated good activity against the yeast-like fungi Candida albicans at a concentration of 64 µg/mL. mdpi.com
| Compound/Derivative | Target Organism | Activity | Reference |
| Arylfuran derivative | Escherichia coli, Staphylococcus aureus | Antibacterial | utripoli.edu.ly |
| 1-benzoyl-3-furan-2-ylmethyl-thiourea | Listeria monocytogenes, Bacillus cereus, Staphylococcus aureus | Antibacterial | ijabbr.comutripoli.edu.ly |
| 3-aryl-3-(furan-2-yl)propenoic acid derivatives | Candida albicans | Antifungal | mdpi.com |
| 2,4-disubstituted furan derivative | Proteus vulgaris, Escherichia coli | Antibacterial | ijabbr.com |
Exploration of Anti-inflammatory and Antioxidant Activities
Furan derivatives have been investigated for their anti-inflammatory and antioxidant properties. nih.govmdpi.com The anti-inflammatory effects of these compounds can be attributed to several mechanisms, including the suppression of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), and the regulation of inflammatory gene expression. nih.gov
Furan fatty acids, for example, have shown potent anti-inflammatory activity in animal models, even more so than eicosapentaenoic acid (EPA). pnas.org The antioxidant activity of furan derivatives is often linked to their anti-inflammatory properties. nih.gov The furan ring can act as a radical scavenger by donating an electron to or adding a peroxyl radical. nih.gov
Organosulfur compounds, a class that includes this compound, are known for their ability to protect cells from oxidative damage. nih.gov The sulfur atom in these compounds can exist in various oxidation states and participates in crucial biological redox reactions. nih.gov Some synthetic organosulfur compounds with hindered phenol (B47542) fragments have demonstrated significant antioxidant activity by acting as radical scavengers and inhibitors of lipid peroxidation. arabjchem.org
The antioxidant potential of some furan-containing pyrimidine (B1678525) derivatives has been assessed using various assays. nih.gov One of the synthesized compounds showed potent antioxidant activity with an IC50 of 0.6 mg/ml in a DPPH free radical scavenging assay. nih.gov
Studies on Antiviral and Antiprotozoal Potential
The furan scaffold is also a key component in compounds with antiviral and antiprotozoal activity. researchgate.netnih.gov For instance, ailanthoidol, a furan-containing neolignan, has demonstrated antiviral activity. researchgate.net A series of newly synthesized furan-substituted spirothiazolidinones were evaluated as antiviral agents, with some analogues showing potent activity against the influenza A/H3N2 virus. nih.gov
In the realm of antiprotozoal research, substituted 2,5-bis(4-guanylphenyl)furans have been synthesized and evaluated for their activity against Trypanosoma rhodesiense. nih.gov Several of these compounds cured infections in mice at submilligram doses, with one analogue providing prolonged protection. nih.gov Furanchalcone–imidazole hybrids have also shown activity against Leishmania (V) panamensis and Trypanosoma cruzi. utripoli.edu.lyresearchgate.net
| Compound Class | Target Pathogen | Activity | Reference |
| Furan-substituted spirothiazolidinones | Influenza A/H3N2 virus | Antiviral | nih.gov |
| 2,5-bis(4-guanylphenyl)furans | Trypanosoma rhodesiense | Antitrypanosomal | nih.gov |
| Furanchalcone–imidazole hybrids | Leishmania (V) panamensis, Trypanosoma cruzi | Antiprotozoal | utripoli.edu.lyresearchgate.net |
Development of Novel Therapeutic Agents
The diverse biological activities of furan derivatives make them attractive scaffolds for the development of new therapeutic agents. ijabbr.com By modifying the furan ring and its substituents, medicinal chemists can fine-tune the pharmacological properties of these compounds to target specific diseases. utripoli.edu.ly The inclusion of a furan nucleus is a key synthetic strategy in the quest for new drugs. researchgate.net
The versatility of the furan scaffold allows for its incorporation into hybrid molecules, combining its properties with those of other pharmacophores to create novel therapeutic agents with potentially enhanced efficacy. researchgate.net Research continues to explore the vast chemical space of furan derivatives to uncover new lead compounds for drug discovery. nih.govresearchgate.net
Bioconjugation and Protein Modification Methodologies
The unique chemical functionalities of this compound, namely the furan ring and the thioester group, position it as a molecule of interest for bioconjugation and protein modification. While direct studies on this specific compound are nascent, the reactivity of its constituent parts is well-documented in the literature.
The furan moiety can participate in various chemical transformations suitable for bioconjugation. For instance, furan can undergo Diels-Alder reactions, a type of [4+2] cycloaddition, with suitable dienophiles. acs.org This reaction is known for its high efficiency and specificity, making it a valuable tool for attaching molecules to proteins or other biomolecules under mild conditions. Furthermore, furan derivatives can be functionalized to participate in other coupling chemistries. The reactivity of the furan ring is influenced by its substituents, and its less aromatic character compared to thiophene (B33073) or benzene makes it amenable to dearomatization reactions, expanding its synthetic utility. acs.org
The thioester group is another key functional handle for bioconjugation. Thioesters are known to react with nucleophiles such as amines and thiols. rsc.org This reactivity is fundamental to processes like native chemical ligation, a cornerstone of protein and peptide synthesis. The reaction of a thioester with a terminal cysteine residue on a peptide or protein allows for the formation of a native peptide bond. This methodology is crucial for creating large, synthetic proteins and for site-specific protein modification. The presence of the thioester in this compound suggests its potential application in such ligation strategies. rsc.orgwarwick.ac.uk
The combination of a furan group and a thioester in one molecule opens up possibilities for dual-functionalization or sequential modification strategies in bioconjugation.
Material Science Applications
The structural features of this compound also suggest its potential utility in the field of material science, particularly in the development of novel polymers and optoelectronic materials.
Development of Optoelectronic Materials
Furan and its derivatives are increasingly being explored as components of organic semiconducting materials for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.netacs.org The oxygen atom in the furan ring, with its high electronegativity and small atomic radius, can enhance intermolecular molecular orbital overlap, which is beneficial for charge transport. acs.org
Research has shown that incorporating furan moieties into π-conjugated systems can lead to materials with desirable optoelectronic properties. acs.org Furan-containing polymers have demonstrated good solubility and have been used as donor materials in bulk-heterojunction solar cells. researchgate.net The substitution of thiophene with furan in some systems has been shown to improve optical properties due to the lower electronegativity of the oxygen atom. acs.orggithub.io Fused polycyclic furans, such as benzodifurans and naphthodifurans, have exhibited excellent semiconducting properties, with some derivatives showing high charge carrier mobilities. acs.org
While this compound itself is not a conjugated polymer, it could serve as a monomer or a precursor for the synthesis of furan-containing materials with specific optoelectronic functions. The furan ring provides the core electronic properties, while the ethanethioate group could be modified to tune solubility, morphology, or to act as a linking group for further functionalization.
Table 1: Comparison of Furan and Thiophene in Optoelectronic Materials
| Property | Furan | Thiophene | Rationale for Difference |
| Electronegativity of Heteroatom | Higher (Oxygen) | Lower (Sulfur) | Oxygen is more electronegative than sulfur. |
| Aromaticity | Lower | Higher | The greater electronegativity of oxygen localizes the lone pair electrons more, reducing their participation in the aromatic system. acs.org |
| Intermolecular Overlap | Potentially enhanced | Good | The smaller atomic radius of oxygen can lead to closer packing and better orbital overlap. acs.org |
| Heavy Atom Effect | Lower | Higher | Sulfur is a heavier atom than oxygen, which can influence photophysical properties like intersystem crossing. github.io |
Polymerization Studies of Thioester-Containing Compounds
Thioester-containing polymers are a significant class of materials with applications ranging from responsive polymers to biodegradable materials and bioconjugates. rsc.orgwarwick.ac.uk The thioester group can be incorporated into polymers in several ways: as part of the monomer, at the chain ends, or generated during the polymerization process. warwick.ac.uk
This compound can be considered a thioester-containing monomer. The furan ring could potentially undergo polymerization through various mechanisms, although this is less common for simple furans without additional activating groups. More plausibly, the molecule could be functionalized to introduce a polymerizable group, such as a vinyl or acrylate (B77674) moiety, attached to the furan ring.
Alternatively, the thioester group itself can be involved in polymerization. Ring-opening polymerization (ROP) of thiolactones (cyclic thioesters) is a well-established method for producing poly(thioester)s. researchgate.netacs.orgnih.gov While this compound is an acyclic thioester, its reactivity could be harnessed in polycondensation reactions or in post-polymerization modification of other polymers. For example, a polymer with pendant reactive groups could be functionalized with the thiol generated from the hydrolysis of this compound.
The resulting polymers containing thioester linkages in their backbone or as side chains are of interest due to their potential for degradation under specific conditions, such as hydrolysis or aminolysis, which is relevant for creating degradable plastics or drug delivery systems. acs.org
Contributions to Flavor and Fragrance Industry (Synthetic Aspects)
Furan derivatives are important components of many natural and synthetic flavors and fragrances. cardiff.ac.ukcore.ac.uk They are known for a wide range of odor profiles, including sweet, fruity, nutty, and roasted notes. The synthesis of novel furan-containing compounds is an ongoing area of research in the flavor and fragrance industry to create new and unique sensory experiences.
The synthesis of this compound can be envisioned through several standard organic chemistry transformations. A common route would involve the esterification of furan-2-ylmethanethiol with acetic anhydride (B1165640) or acetyl chloride. Alternatively, it could be prepared from furfuryl alcohol by conversion to a leaving group (e.g., furfuryl chloride or bromide) followed by substitution with a thioacetate (B1230152) salt.
The odor characteristics of this compound would be determined by the combination of the furan moiety and the thioacetate group. Sulfur-containing compounds, including thioesters, are known for their potent and often complex aromas, which can range from savory and roasted to fruity and tropical at high dilutions. The furan component would likely contribute roasted, nutty, or sweet notes. The interplay between these two functional groups would result in a unique odor profile.
The synthesis of various furan-containing fragrance compounds often involves multi-step sequences. For instance, the synthesis of kahweofuran, a key aroma component of coffee, has been approached through radical cyclization of a thioester precursor. cardiff.ac.uk This highlights the utility of thioesters as intermediates in the synthesis of complex furan-based aroma compounds.
Future Directions and Research Gaps
Development of Novel and Sustainable Synthetic Methodologies
The current synthesis of O-(furan-2-ylmethyl) ethanethioate often relies on classical methods that may involve harsh reagents or produce significant waste. Future research should prioritize the development of more sustainable and efficient synthetic routes. This could involve:
Enzymatic Synthesis: The use of enzymes, such as lipases, has shown promise in the synthesis of other furan-based esters and could be adapted for thioester production. nih.gov This approach offers high selectivity and operates under mild conditions, aligning with the principles of green chemistry. nih.gov
Catalytic Approaches: Investigating novel catalytic systems, including those based on abundant and non-toxic metals, could lead to more atom-economical syntheses. For instance, recent advancements in the direct synthesis of thioesters from elemental sulfur and feedstock chemicals via photocatalysis could offer a more sustainable alternative. nih.gov
Flow Chemistry: The implementation of continuous flow reactors can enhance reaction efficiency, improve safety, and allow for easier scalability of the synthesis of this compound.
A comparative analysis of potential synthetic strategies is presented in Table 1.
| Synthetic Approach | Potential Advantages | Potential Challenges |
| Enzymatic Synthesis | High selectivity, mild reaction conditions, reduced waste. | Enzyme stability and cost, potential for lower yields. |
| Novel Catalysis | High atom economy, potential for lower energy consumption. | Catalyst discovery and optimization, catalyst separation and recycling. |
| Flow Chemistry | Enhanced safety and control, improved scalability, higher yields. | Initial setup cost, potential for clogging with solid byproducts. |
Table 1: Comparison of Potential Sustainable Synthetic Methodologies for this compound
Advanced Mechanistic Elucidation of Thioester Reactivity in Diverse Systems
The reactivity of the thioester group is central to the chemical behavior of this compound. While the general reactivity of thioesters is understood, a detailed mechanistic understanding of this specific compound is lacking. Future research should focus on:
Kinetics and Thermodynamics: Detailed kinetic and thermodynamic studies of its hydrolysis, aminolysis, and thiolysis would provide a quantitative understanding of its stability and reactivity under various conditions.
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model reaction pathways and transition states, offering insights into the role of the furan (B31954) ring in modulating the reactivity of the thioester moiety.
Furan Ring Opening Reactions: The furan ring is susceptible to oxidative ring-opening reactions, which can be initiated by enzymes or chemical oxidants. nih.govresearchgate.net Understanding the mechanism and products of such reactions for this compound is crucial, especially in biological or environmental contexts.
Exploration of Undiscovered Biological Activities through Comprehensive Structure-Activity Relationships
The furan scaffold is present in numerous biologically active compounds, exhibiting a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. ijabbr.comresearchgate.net The biological potential of this compound remains largely unexplored. A systematic investigation into its biological activities is warranted, which should include:
Antimicrobial Screening: Given that other furan derivatives and thiourea (B124793) compounds containing the furan-2-ylmethyl moiety have shown promising antimicrobial properties, screening this compound against a panel of pathogenic bacteria and fungi is a logical first step. nih.govscirp.org
Antioxidant Activity: The furan ring can act as a scavenger of reactive oxygen species. ijabbr.com Evaluating the antioxidant potential of this compound could reveal applications in preventing oxidative stress-related conditions.
Structure-Activity Relationship (SAR) Studies: Should any significant biological activity be identified, the synthesis and evaluation of a library of analogues would be crucial to establish structure-activity relationships. nih.govnih.gov This would involve modifying both the furan and the ethanethioate portions of the molecule to optimize potency and selectivity.
Integration into Green Chemistry and Sustainable Synthesis Initiatives
The principles of green chemistry aim to reduce the environmental impact of chemical processes. frontiersin.org this compound, being derivable from biomass (furfural is produced from agricultural byproducts), is well-positioned to be part of a sustainable chemical industry. acs.orgnih.gov Future research should focus on:
Bio-based Feedstocks: Developing efficient and scalable methods to produce furfuryl alcohol, the precursor to the furan-2-ylmethyl group, from lignocellulosic biomass.
Renewable Solvents: Exploring the use of green solvents, such as ionic liquids or deep eutectic solvents, for the synthesis and processing of this compound. acs.org
Circular Economy: Investigating the potential for recycling or upcycling of this compound and its derivatives, contributing to a more circular chemical economy.
Expanding Applications in Materials Science and Chemical Biology
The unique chemical structure of this compound suggests potential applications beyond its current use.
Polymer Chemistry: Thioesters can be incorporated into polymers to create materials with tunable properties. nih.gov The furan moiety can also participate in Diels-Alder reactions, offering a route to cross-linked or self-healing materials. The development of furan-containing polymers is an active area of research. nih.govacs.org
Chemical Probes: The reactivity of the thioester group towards thiols could be exploited to design chemical probes for detecting specific thiols in biological systems.
Drug Delivery: The controlled release of therapeutic agents can be achieved by linking them via a thioester bond that is cleaved under specific physiological conditions. nih.gov The furan moiety could also be used to tune the pharmacokinetic properties of such drug conjugates.
Q & A
Q. What are the recommended synthetic routes for preparing O-(furan-2-ylmethyl) ethanethioate, and how do reaction conditions influence yield?
The synthesis of this compound typically involves thioacetylation of furfuryl alcohol derivatives. A solvent-free method using acetyl chloride and a cobalt(II) chloride catalyst (1 mol%) at room temperature has been reported for analogous O-acetylation reactions . For thioesters, substituting acetyl chloride with thioacetylating agents (e.g., thioacetic acid derivatives) under inert conditions is critical to avoid oxidation. Purification via ethyl acetate extraction followed by NaHCO₃ washing and vacuum concentration is recommended . Yield optimization requires monitoring by GC or TLC to terminate the reaction at completion.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
Key characterization methods include:
- ¹H/¹³C NMR : Look for the furan ring protons (δ 6.2–7.5 ppm) and the ethanethioate group (e.g., CH₂-S resonance at δ 2.8–3.2 ppm and thioester carbonyl at ~167 ppm in ¹³C NMR) .
- FT-IR : Confirm the thioester C=S stretch (~1,100 cm⁻¹) and furan C-O-C vibrations (~1,250 cm⁻¹).
- Mass Spectrometry : ESI-MS or GC-MS can verify molecular ion peaks (e.g., [M+H]+ at m/z 171–173 for related thioesters) .
Crystallographic refinement using SHELXL is advised for structural confirmation .
Advanced Research Questions
Q. How does this compound participate in coordination chemistry, and what experimental parameters optimize its use in metal-ion extraction?
In Pd(II) extraction, this compound acts as a ligand, forming stable complexes. Studies on analogous thioesters (e.g., Isopropyl 2-[(isopropoxycarbothioyl)disulfanyl] ethanethioate) show that ≥10 mg of ligand is required for quantitative Pd(II) retention, with optimal performance at 15 mg . Adjusting pH (2–4) and using chelating solvents like dichloromethane enhances extraction efficiency. Competitive binding assays with EDTA or citrate help assess selectivity .
Q. What strategies mitigate the hydrolytic instability of thioester groups in biological or aqueous environments?
Thioesters are prone to hydrolysis, but structural modifications (e.g., introducing electron-withdrawing substituents on the furan ring) or encapsulation in liposomal formulations can enhance stability. Degradation kinetics can be studied via HPLC monitoring under physiological pH (7.4) and temperature (37°C). Computational modeling (DFT) predicts susceptibility sites for hydrolysis, guiding synthetic optimization .
Q. How can researchers resolve contradictions in ligand efficiency data during metal-ion extraction studies?
Discrepancies in ligand performance often arise from variations in solvent polarity, counterion effects, or competing ligands. For example, in Pd(II) extraction, contradictory results between initial screenings (10 mg ligand) and optimized protocols (15 mg) highlight the need for systematic titration experiments . Statistical tools like ANOVA or response surface methodology (RSM) identify critical variables (e.g., ligand concentration, pH).
Q. What computational approaches are suitable for predicting the bioactivity of this compound derivatives?
Docking studies (AutoDock Vina) against HDAC enzymes or microbial targets (e.g., E. coli FabH) can prioritize derivatives for synthesis. MD simulations (GROMACS) assess binding stability, while QSAR models correlate structural descriptors (e.g., logP, polar surface area) with observed bioactivity (e.g., IC₅₀ values for HDAC inhibition) .
Q. What experimental designs are recommended for evaluating the compound’s role in catalytic cycles or polymer synthesis?
In polymerization, monitor chain propagation via SEC or MALDI-TOF. For catalysis, use Pd(II)-thioester complexes in cross-coupling reactions (e.g., Suzuki-Miyaura) under inert conditions. Kinetic studies (UV-Vis or NMR) track turnover rates, while XPS validates metal oxidation states post-reaction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
